molecular formula C12H13NO4 B14592058 (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one CAS No. 61520-93-2

(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one

Cat. No.: B14592058
CAS No.: 61520-93-2
M. Wt: 235.24 g/mol
InChI Key: IGBBGKZDRGOJGN-LBPRGKRZSA-N
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Description

(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a nitrophenyl group attached to a methyl-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one typically involves the reaction of a suitable oxolane precursor with a nitrophenyl methylating agent. One common method is the alkylation of 5-methyl-oxolane-2-one with 2-nitrobenzyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Oxidation: The methyl group on the oxolane ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, methanol

    Oxidation: Potassium permanganate, water

Major Products Formed

    Reduction: (5S)-5-Methyl-5-[(2-aminophenyl)methyl]oxolan-2-one

    Substitution: Various substituted phenyl derivatives

    Oxidation: (5S)-5-Carboxy-5-[(2-nitrophenyl)methyl]oxolan-2-one

Scientific Research Applications

(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-Methyl-5-[(2-aminophenyl)methyl]oxolan-2-one: Similar structure but with an amino group instead of a nitro group.

    (5S)-5-Carboxy-5-[(2-nitrophenyl)methyl]oxolan-2-one: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one is unique due to the presence of both a nitrophenyl group and a methyl-substituted oxolane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61520-93-2

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(5S)-5-methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one

InChI

InChI=1S/C12H13NO4/c1-12(7-6-11(14)17-12)8-9-4-2-3-5-10(9)13(15)16/h2-5H,6-8H2,1H3/t12-/m0/s1

InChI Key

IGBBGKZDRGOJGN-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCC(=O)O1)CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1(CCC(=O)O1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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